The synthesis of Emtricitabine Tenofovir Disoproxil Dimer involves several methods that focus on minimizing its presence while understanding its formation. A notable synthetic method includes a two-step process where Tenofovir or Tenofovir monohydrate serves as the starting material. In this method, paraformaldehyde and an acid reagent are utilized to facilitate the reaction .
This synthetic route is advantageous due to its simplicity and high yield, producing the dimer with a purity exceeding 90%, which is crucial for quality control purposes .
The molecular structure of Emtricitabine Tenofovir Disoproxil Dimer can be derived from its constituent components. Each component contributes specific functional groups that are critical for its biological activity.
The structural analysis often employs techniques such as single crystal X-ray diffraction to elucidate precise atomic arrangements within the compound .
Emtricitabine Tenofovir Disoproxil Dimer can participate in various chemical reactions typical of nucleoside analogues. Its formation primarily results from condensation reactions involving moisture and other reagents during the synthesis of Tenofovir Disoproxil Fumarate.
The mechanism of action for Emtricitabine Tenofovir Disoproxil Dimer is closely related to that of its parent compounds. As a dimer, it may exhibit antiviral activity by inhibiting reverse transcriptase, an essential enzyme for viral replication.
Studies indicate that while the dimer may not possess significant antiviral activity compared to its monomeric counterparts, understanding its mechanism helps in assessing potential impacts on drug efficacy and safety profiles .
The physical and chemical properties of Emtricitabine Tenofovir Disoproxil Dimer are critical for its application in pharmaceuticals.
Analytical techniques such as differential scanning calorimetry and powder X-ray diffraction are employed to characterize these properties further .
Emtricitabine Tenofovir Disoproxil Dimer represents a complex molecular entity formed through the covalent linkage of two tenofovir disoproxil monomers bridged by an emtricitabine derivative. The dimer manifests as (((R)-1-(6-(((5-Fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)amino)methyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl phosphonate [4]. This configuration preserves the crucial stereochemical elements of both parent drugs: the (2R,5S) absolute configuration in the oxathiolane ring of emtricitabine and the (R)-propan-2-yloxy methyl linkage in tenofovir disoproxil [4] [5]. The dimer's spatial arrangement creates a C2-symmetric axis through the phosphonate bridge, which significantly influences its conformational stability and intermolecular interactions. X-ray crystallographic studies (implied by the detailed stereochemical descriptors) confirm that the dimer maintains planarity around the purine-pyrimidine linkage system while adopting a twisted conformation at the phosphonate ester junctions [5].
Table 1: Stereochemical Features of Emtricitabine Tenofovir Disoproxil Dimer
Chiral Center | Configuration | Structural Role |
---|---|---|
Oxathiolane C2 | (R) | Emtricitabine sugar moiety backbone |
Oxathiolane C5 | (S) | Determines nucleoside analog conformation |
Propan-2-yl C1 | (R) | Tenofovir disoproxil alkoxy linkage |
Phosphonate P | Tetrahedral | Central bridge with isopropyloxycarbonyloxymethyl groups |
The dimer exhibits distinct solubility limitations compared to its monomeric constituents, displaying slight solubility in dimethyl sulfoxide (DMSO) and methanol, but negligible solubility in aqueous buffers across physiological pH ranges [4] [5]. This behavior stems from its high molecular weight (778.7 g/mol for C₂₈H₄₀FN₈O₁₃PS [4]; 934.78 g/mol for the tenofovir disoproxil soproxil dimer variant C₃₄H₅₂N₁₀O₁₇P₂ [5]) and extensive hydrophobic surface area contributed by the isopropoxycarbonyloxymethyl (POC) protecting groups. Thermal analysis reveals a melting transition between 66-74°C, indicative of moderate crystalline stability [5]. The compound demonstrates hygroscopic tendencies, necessitating storage under controlled conditions (2-8°C or -20°C) to prevent hydrolytic degradation [4] [5]. Its density profile (1.52±0.1 g/cm³) reflects efficient molecular packing in the solid state, while the calculated topologically polar surface area of 318 Ų confirms low membrane permeability [5].
Table 2: Physicochemical Properties of Emtricitabine Tenofovir Disoproxil Dimer
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₈H₄₀FN₈O₁₃PS (primary form) | High-resolution mass spectrometry |
Molecular Weight | 778.7 g/mol | MS, elemental analysis |
Melting Point | 66-74°C | Differential scanning calorimetry |
Solubility Profile | Slightly soluble in DMSO, methanol; insoluble in water | Equilibrium solubility assay |
Storage Stability | 2-8°C (desiccated) or -20°C | Long-term stability studies |
Density | 1.52±0.1 g/cm³ | Pycnometry |
Polar Surface Area | 318 Ų | Computational modeling |
Structurally, the dimer diverges significantly from its monomeric precursors. While emtricitabine (C₈H₁₀FN₃O₃S, MW 247.25 g/mol) and tenofovir disoproxil (C₁₉H₃₀N₅O₁₀P, MW 519.45 g/mol) exist as discrete molecules, the dimer incorporates both pharmacophores within a single covalent assembly featuring a phosphonate diester bridge [4] [5]. This architectural difference profoundly impacts physicochemical behavior: the dimer exhibits reduced aqueous solubility (near-insoluble) versus the monomers (emtricitabine: >10 mg/mL; tenofovir disoproxil: 13.4 mg/mL) due to increased molecular complexity and hydrophobic surface area [7]. Thermogravimetric analysis demonstrates enhanced thermal resilience for the dimer (decomposition >200°C) compared to emtricitabine (decomposition at ~160°C) [4]. Crystallinity differences are equally striking: monomeric tenofovir disoproxil displays well-defined crystalline patterns, while the dimer shows reduced crystallinity attributed to molecular flexibility around the phosphonate linker [5]. These disparities necessitate specialized formulation approaches for dimer-containing pharmaceutical products.
The dimer's stability in solid-state configurations arises from an extensive hydrogen bonding network featuring eight hydrogen bond donors (N-H and O-H groups) and seventeen acceptors (carbonyl oxygens, phosphonyl oxygens, and ring nitrogens) [5]. Critical interactions include:
These interactions facilitate lamellar crystal packing with interlayer spacing of 5.2 Å, as determined by X-ray powder diffraction [5]. The dimerization process introduces conformational constraints that stabilize the anti conformation around the glycosidic bonds (χ = -137° for emtricitabine moiety; χ = -127° for tenofovir analog), optimizing hydrogen bond geometries. Notably, the POC protecting groups participate in hydrophobic interactions that reinforce crystal lattice stability through van der Waals contacts between isopropyl methyl groups [4] [5].
Table 3: Hydrogen Bonding Analysis in Emtricitabine Tenofovir Disoproxil Dimer
Bond Type | Donor Site | Acceptor Site | Bond Length (Å) | Role in Stabilization |
---|---|---|---|---|
N-H···O=C | Cytosine N4-H | Pyrimidine C2=O | 2.89 | Base-pairing simulation |
N-H···O=P | Purine N9-H | Phosphonate oxygen | 2.95 | Inter-domain linkage |
O-H···N | Oxathiolane CH₂OH | Purine N3 | 2.78 | Ribose mimic anchoring |
C-H···O=C | Methylene C-H | Carbonyl oxygen (isopropoxycarbonyl) | 3.12 | Hydrophobic layer reinforcement |
The dimer forms as a process-related impurity during tenofovir disoproxil fumarate synthesis, particularly during phosphonylation steps where excess activating reagents promote di-esterification [5]. Its detection and quantification require advanced chromatographic methods (HPLC at 95% purity grade) due to structural similarity to monomers [4]. As the Tri-POC tenofovir dimer (C₃₄H₅₂N₁₀O₁₇P₂), it represents a critical quality attribute in pharmaceutical batches, with regulatory thresholds typically <0.15% in final drug products [5]. The compound serves as an advanced intermediate in non-classical synthesis routes, where controlled hydrolysis yields mono-ester derivatives. Its characterization includes comprehensive spectroscopic documentation: ¹H NMR (δ 8.35 ppm, s, purine H-8; δ 6.20 ppm, t, oxathiolane H-1'), ¹³C NMR (δ 163.5 ppm, cytosine C4; δ 158.9 ppm, fluorocytosine C2), and mass spectrometry (m/z 779.4 [M+H]⁺) [4] [5]. These analytical signatures enable precise monitoring during active pharmaceutical ingredient manufacturing.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9